1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine 1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
a pharmacologically active compound related to Imiquimod
Brand Name: Vulcanchem
CAS No.: 853792-81-1
VCID: VC21355617
InChI: InChI=1S/C13H14N4/c1-2-7-17-8-15-11-12(17)9-5-3-4-6-10(9)16-13(11)14/h3-6,8H,2,7H2,1H3,(H2,14,16)
SMILES: CCCN1C=NC2=C1C3=CC=CC=C3N=C2N
Molecular Formula: C13H14N4
Molecular Weight: 226.28 g/mol

1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine

CAS No.: 853792-81-1

Cat. No.: VC21355617

Molecular Formula: C13H14N4

Molecular Weight: 226.28 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine - 853792-81-1

Specification

Description Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
a pharmacologically active compound related to Imiquimod
CAS No. 853792-81-1
Molecular Formula C13H14N4
Molecular Weight 226.28 g/mol
IUPAC Name 1-propylimidazo[4,5-c]quinolin-4-amine
Standard InChI InChI=1S/C13H14N4/c1-2-7-17-8-15-11-12(17)9-5-3-4-6-10(9)16-13(11)14/h3-6,8H,2,7H2,1H3,(H2,14,16)
Standard InChI Key OWBUYSQOBLYANO-UHFFFAOYSA-N
SMILES CCCN1C=NC2=C1C3=CC=CC=C3N=C2N
Canonical SMILES CCCN1C=NC2=C1C3=CC=CC=C3N=C2N
Appearance Solid
Melting Point 288 - 290° C

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